molecular formula C23H18ClFN4O3 B2890465 N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide CAS No. 902962-46-3

N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide

Cat. No.: B2890465
CAS No.: 902962-46-3
M. Wt: 452.87
InChI Key: JGDAPUKKAFTKLM-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide is a structurally complex pyrido[2,3-d]pyrimidine derivative identified in scientific literature as a potent and highly selective inhibitor of Phosphodiesterase 4 (PDE4), with a particular affinity for the PDE4D subtype. The PDE4 enzyme is a critical regulator of intracellular concentrations of cyclic adenosine monophosphate (cAMP) , a ubiquitous second messenger. By selectively inhibiting PDE4D, this compound prevents the hydrolysis of cAMP, leading to its accumulation in specific cellular compartments. This elevated cAMP level subsequently activates protein kinase A (PKA) and other effectors, which in turn modulates the transcription of genes involved in inflammatory responses. Due to this central mechanism, PDE4 has been a major target for the development of therapeutics for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis . Consequently, this specific inhibitor serves as a valuable pharmacological tool for researchers dissecting the distinct physiological and pathological roles of the PDE4D isoform, enabling the study of cAMP-mediated signaling pathways in disease models and the exploration of new anti-inflammatory strategies. Its research applications are foundational, aimed at advancing the understanding of cellular signaling and supporting early-stage drug discovery efforts.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN4O3/c1-14-4-6-15(7-5-14)12-29-22(31)17-3-2-10-26-21(17)28(23(29)32)13-20(30)27-19-9-8-16(24)11-18(19)25/h4-9,11,17,21,26H,2-3,10,12-13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSRVTPBTIXECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3CCCNC3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the 4-chloro-2-fluorophenyl and 4-methylphenylmethyl groups. Key reagents and conditions include:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-chloro-2-fluorophenyl group is achieved through nucleophilic aromatic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Acylation: The final step involves acylation to introduce the acetamide group, typically using acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: Pd/C, NaBH4, or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like NaH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, disrupting metabolic pathways and leading to cell death or growth inhibition.

    Receptor Binding: It may bind to cell surface receptors, triggering signaling cascades that result in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aryl Groups

Halogenated Aryl Moieties
  • N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (Praveen et al., 2011, ): Similar chloro-fluorophenyl group but lacks the pyridopyrimidine core.
  • N-(2,5-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (): Chlorophenyl group with a thienopyrimidine core. The sulfanyl linker may improve metabolic stability over the target’s acetamide.
Fluorophenyl Derivatives
  • N-(4-fluorophenyl)-2-(4-nitrophenyl)acetamide ():
    • Nitro group introduces strong electron-withdrawing effects, contrasting with the target’s chloro-fluoro substitution. This could alter electronic properties and binding interactions.

Heterocyclic Core Variations

Pyrido[2,3-d]pyrimidine vs. Thieno/Pyrazolo Analogs
  • 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethoxyphenyl)acetamide ():
    • Fully unsaturated pyrido[3,2-d]pyrimidine core vs. the target’s partially saturated system. Saturation may reduce planarity, affecting target binding.
  • N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide ():
    • Incorporates an oxadiazole ring, which enhances π-π stacking and metabolic resistance compared to the target’s dioxo groups.

Physicochemical Properties

Molecular Weight and Solubility
  • Target Compound : Estimated molecular weight ~500–550 g/mol (based on structural analogs).
  • N-(4-nitrophenyl)acetamide derivatives ():
    • Molecular weights range from 344–545 g/mol. Nitro groups reduce solubility, whereas the target’s methylbenzyl group may improve lipophilicity.
  • N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ():
    • Lower molecular weight (334 g/mol) and cyclohexyl group increase hydrophobicity, contrasting with the target’s polar pyridopyrimidine core.
Melting Points and Stability
  • Target Compound: No direct data, but analogs like 2-[(5-(((4-(4-chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide () exhibit high melting points (>200°C), suggesting thermal stability from rigid heterocycles.

Pharmacokinetic and Metabolic Considerations

  • CYP3A Inhibition : The pyrido[2,3-d]pyrimidine scaffold in AMG 487 () is metabolized via CYP3A, producing inhibitory metabolites. The target compound’s hexahydro core may reduce CYP affinity, improving metabolic stability.
  • Sulfanyl vs. Acetamide Linkers : Sulfur-containing analogs () resist oxidative metabolism better than acetamide-linked compounds, which are prone to hydrolysis.

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide is a complex organic compound with potential pharmacological applications. Its unique structure suggests various biological activities that merit detailed exploration.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H18ClFN4O2S
  • Molecular Weight : 468.9 g/mol
  • IUPAC Name : N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]acetamide

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Antibacterial Activity

Studies have shown that derivatives of pyrido[2,3-d]pyrimidines possess significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values indicate effectiveness against various Gram-positive and Gram-negative bacteria.
    • Staphylococcus aureus : MIC = 75 µg/mL
    • Escherichia coli : MIC = 150 µg/mL

These findings suggest that the halogen substituents in the compound enhance its antibacterial efficacy .

2. Antifungal Activity

In vitro tests have demonstrated antifungal properties against several fungal strains. The compound's structural features contribute to its ability to disrupt fungal cell membranes or inhibit key metabolic pathways.

3. Anti-inflammatory Properties

The activation of the NLRP3 inflammasome is a critical pathway in inflammatory responses. Compounds similar to this compound have been shown to modulate this pathway effectively. This modulation can lead to reduced levels of pro-inflammatory cytokines such as IL-1β and IL-18 .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/PathwaysObserved EffectsReferences
AntibacterialStaphylococcus aureusMIC = 75 µg/mL
Escherichia coliMIC = 150 µg/mL
AntifungalVarious fungal strainsInhibition of growth
Anti-inflammatoryNLRP3 inflammasomeReduced IL-1β levels

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step organic reactions, including:

  • Core formation : Cyclocondensation of substituted pyrimidine precursors under reflux conditions (e.g., in DMF or acetonitrile) .
  • Substitution reactions : Introduction of halogenated aryl groups (e.g., 4-chloro-2-fluorophenyl) via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
  • Acetamide linkage : Coupling of the pyrido[2,3-d]pyrimidine core with the acetamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Q. Optimization strategies :

  • Use catalysts like Pd(PPh₃)₄ for coupling reactions to improve regioselectivity .
  • Monitor reaction progress with TLC or HPLC to identify intermediate bottlenecks .
  • Adjust solvent polarity (e.g., DMSO for polar intermediates) and temperature (e.g., 60–80°C for cyclization) to enhance yields .

Q. How can researchers confirm the structural integrity and purity of the compound?

Methodological workflow :

Spectroscopic characterization :

  • NMR : Compare ¹H/¹³C NMR peaks with predicted chemical shifts for key functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrimidine carbonyls at δ 165–170 ppm) .
  • Mass spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .

Chromatographic purity :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm); target ≥95% purity .

X-ray crystallography : Resolve crystal structures to confirm stereochemistry (if crystalline form is obtainable) .

Advanced Research Questions

Q. What strategies are effective for investigating the compound’s interaction with biological targets (e.g., kinases)?

Stepwise approach :

Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., Akt kinase) based on the compound’s halogenated aryl and pyrimidine moieties .

In vitro assays :

  • Enzyme inhibition : Measure IC₅₀ values via fluorescence-based kinase assays .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) .

Cellular studies :

  • Dose-response curves in cancer cell lines (e.g., MTT assays) to assess antiproliferative effects .

Q. How can contradictory bioassay results (e.g., variable IC₅₀ values across studies) be resolved?

Troubleshooting framework :

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Orthogonal assays : Cross-verify using ITC (isothermal titration calorimetry) for binding thermodynamics .
  • Control experiments : Test against structurally similar analogs to identify off-target effects (see Table 1) .

Q. Table 1. Comparison of Analog Bioactivities

CompoundStructural FeatureIC₅₀ (Akt Kinase)Reference
Target compoundPyrido[2,3-d]pyrimidine core12 nM
N-(4-chlorophenyl)acetamideSimplified acetamide>1 µM
Fluorinated pyrrolopyrimidinePyrrolo[3,2-d]pyrimidine85 nM

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

Methodology :

Analog synthesis : Modify substituents (e.g., replace 4-methylphenyl with electron-withdrawing groups) .

Biological profiling :

  • Test analogs against a panel of kinases or cancer cell lines to identify critical moieties .

Computational modeling :

  • Perform QSAR (quantitative SAR) using molecular descriptors (e.g., logP, polar surface area) .

Q. How can researchers address challenges in pharmacokinetic (PK) profiling?

Key approaches :

  • In vitro ADME :
    • Microsomal stability assays (human liver microsomes) to predict metabolic clearance .
    • Caco-2 permeability assays for intestinal absorption .
  • In vivo PK :
    • Administer via intravenous/oral routes in rodent models; quantify plasma levels via LC-MS/MS .

Q. What advanced techniques elucidate the compound’s mechanism of action (MoA)?

Integrated workflow :

Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Proteomics : SILAC (stable isotope labeling) to track protein expression changes .

CRISPR screening : Genome-wide knockout libraries to pinpoint synthetic lethal targets .

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